molecular formula C21H14N2 B14358668 4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile CAS No. 92524-33-9

4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile

Katalognummer: B14358668
CAS-Nummer: 92524-33-9
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: CGDNPOVHYRWZBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile is a chemical compound known for its unique structure, which includes a fluorenyl group and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile typically involves the condensation of 9H-fluoren-2-carbaldehyde with 4-aminobenzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the fluorenyl and benzonitrile moieties.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug design and development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid

Uniqueness

4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile is unique due to its combination of a fluorenyl group and a benzonitrile moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Eigenschaften

92524-33-9

Molekularformel

C21H14N2

Molekulargewicht

294.3 g/mol

IUPAC-Name

4-(9H-fluoren-2-ylmethylideneamino)benzonitrile

InChI

InChI=1S/C21H14N2/c22-13-15-5-8-19(9-6-15)23-14-16-7-10-21-18(11-16)12-17-3-1-2-4-20(17)21/h1-11,14H,12H2

InChI-Schlüssel

CGDNPOVHYRWZBJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=NC4=CC=C(C=C4)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.